

Structural Analysis of 2-Methoxy-1-naphthaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-1-naphthaldehyde

Cat. No.: B1195280

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Introduction

2-Methoxy-1-naphthaldehyde is a versatile aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its naphthalenic core, substituted with reactive methoxy and aldehyde functional groups, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules, including Schiff bases and polyfunctionalized heterocyclic compounds.^[1] Notably, recent research has identified **2-Methoxy-1-naphthaldehyde** as a novel inhibitor of strigolactone signaling in plants, highlighting its potential as a chemical probe for studying and manipulating biological pathways.^{[2][3][4][5][6]} This technical guide provides an in-depth structural analysis of **2-Methoxy-1-naphthaldehyde**, compiling crystallographic, spectroscopic, and computational data to serve as a comprehensive resource for researchers.

Molecular Structure and Identification

2-Methoxy-1-naphthaldehyde, with the chemical formula $C_{12}H_{10}O_2$, has a molecular weight of 186.21 g/mol.^{[7][8]} Its structure consists of a naphthalene ring system substituted with a methoxy group at the 2-position and an aldehyde group at the 1-position.

Identifier	Value
IUPAC Name	2-methoxynaphthalene-1-carbaldehyde[8][9][10]
CAS Number	5392-12-1[6][7][8][9][10]
Molecular Formula	C ₁₂ H ₁₀ O ₂ [7][8][9]
Molecular Weight	186.21 g/mol [7][8]
SMILES	<chem>COC1=C(C=C2C=CC=CC2=C1)C=O</chem> [8]
InChI Key	YIQGLTKAOHRZOL-UHFFFAOYSA-N[8][9][10]

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of **2-Methoxy-1-naphthaldehyde** in the solid state. The analysis reveals that the aldehyde and methoxy groups are slightly twisted relative to the plane of the naphthalene ring system.[11][12] In the crystal lattice, molecules are interconnected through intermolecular C-H...O hydrogen bonds, forming chains that extend along the c-axis.[11][12]

Crystallographic Parameter	Value
Crystal System	Monoclinic[12]
Space Group	P2 ₁ /c[12]
a (Å)	14.853 (3)
b (Å)	3.9688 (8)
c (Å)	15.908 (3)
β (°)	90.73 (3)
Volume (Å ³)	939.7 (5)[12]
Z	4[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of **2-Methoxy-1-naphthaldehyde** is mounted on a goniometer head. Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation) at a controlled temperature, often 100 K or 295 K. The crystal is rotated, and diffraction patterns are collected at various orientations. The collected intensities are then processed to correct for experimental factors and to obtain a set of structure factors, which are used to solve and refine the crystal structure.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of **2-Methoxy-1-naphthaldehyde** in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in the molecule.

^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.5 (approx.)	s	1H	Aldehyde CHO
7.9 - 8.2 (approx.)	m	2H	Aromatic H
7.3 - 7.6 (approx.)	m	4H	Aromatic H
3.9 (approx.)	s	3H	Methoxy OCH_3

^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
192.0 (approx.)	Aldehyde C=O
160.0 (approx.)	C-OCH ₃
110.0 - 140.0 (approx.)	Aromatic C
56.0 (approx.)	Methoxy OCH ₃

Approximately 5-20 mg of **2-Methoxy-1-naphthaldehyde** is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. For ¹H NMR, a standard single-pulse experiment is used with 8-16 scans and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a larger number of scans (e.g., 128-1024) and a relaxation delay of 2 seconds to account for the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3050-3100	C-H stretch	Aromatic
2850-2950	C-H stretch	Methoxy
1680-1700	C=O stretch	Aldehyde
1500-1600	C=C stretch	Aromatic
1250-1300	C-O stretch	Methoxy

A small amount of **2-Methoxy-1-naphthaldehyde** is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

m/z	Interpretation
186	[M] ⁺ (Molecular ion)
185	[M-H] ⁺
157	[M-CHO] ⁺
129	[M-CHO-CO] ⁺
115	Naphthalene fragment

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and detected. For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and infused into the ESI source, where it is ionized before entering the mass analyzer.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system gives rise to characteristic absorption bands.

λ_{max} (nm)	Transition
~230	$\pi \rightarrow \pi$
~280	$\pi \rightarrow \pi$
~320	$n \rightarrow \pi^*$

A dilute solution of **2-Methoxy-1-naphthaldehyde** is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The spectrum is recorded using a dual-beam UV-Vis

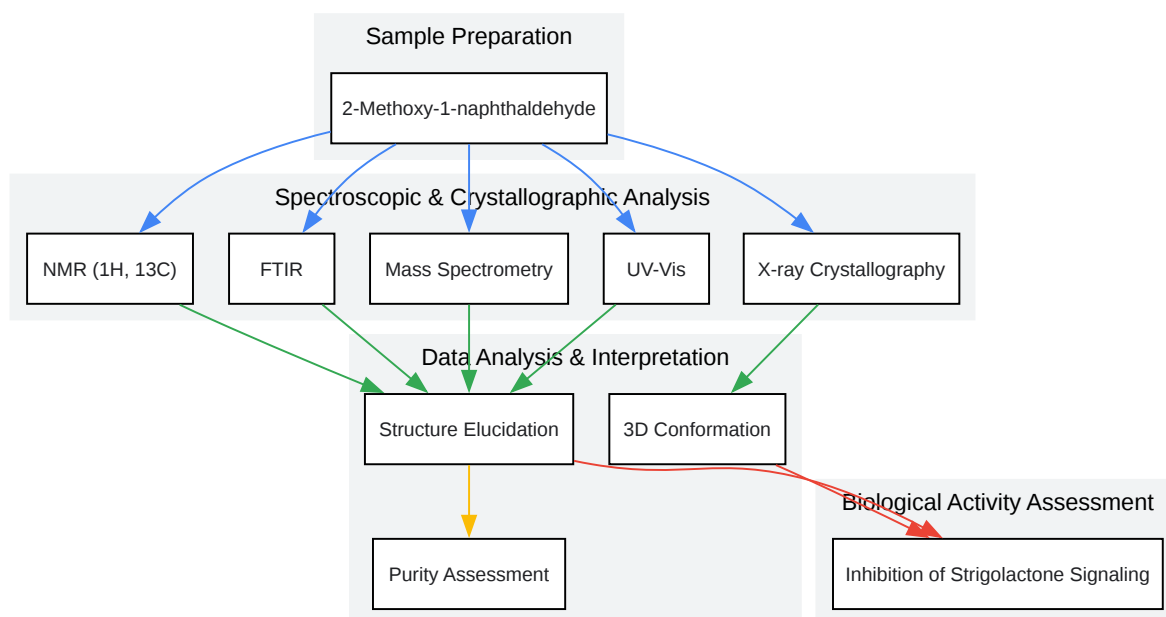
spectrophotometer over a wavelength range of 200-800 nm, using the pure solvent as a reference.

Biological Activity: Inhibition of Strigolactone Signaling

2-Methoxy-1-naphthaldehyde has been identified as a novel inhibitor of the strigolactone (SL) signaling pathway.^{[2][3][4][5][6]} Strigolactones are a class of plant hormones that regulate various aspects of plant development. The signaling pathway involves the SL receptor protein D14, which, upon binding to SL, interacts with the F-box protein MAX2/D3 and the transcriptional repressor D53/SMXL.^[13] This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor, thereby activating downstream gene expression. **2-Methoxy-1-naphthaldehyde** has been shown to inhibit the SL-induced interaction between D14 and its target proteins, effectively blocking the signaling cascade.^{[3][5]}

Visualizations

Experimental Workflow



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Caption: Experimental workflow for the structural and functional analysis of **2-Methoxy-1-naphthaldehyde**.

Strigolactone Signaling Pathway and Inhibition



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Caption: Simplified diagram of the strigolactone signaling pathway and its inhibition by **2-Methoxy-1-naphthaldehyde**.

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